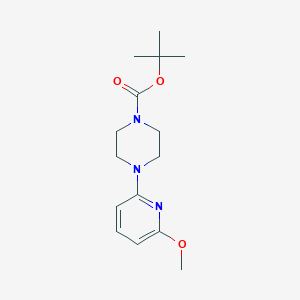
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate
描述
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a methoxypyridine moiety, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties.
属性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)12-6-5-7-13(16-12)20-4/h5-7H,8-11H2,1-4H3 |
InChI 键 |
UERPGEIDWQLDIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 6-methoxypyridine under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学研究应用
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-methoxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the methoxypyridine moiety, which imparts specific chemical and biological properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


